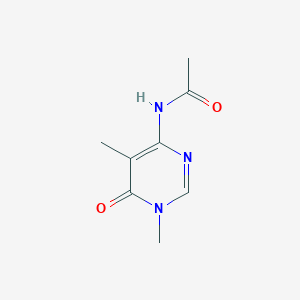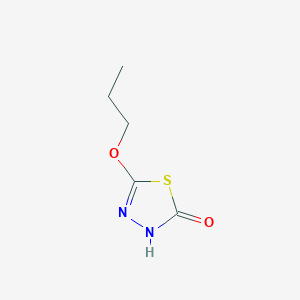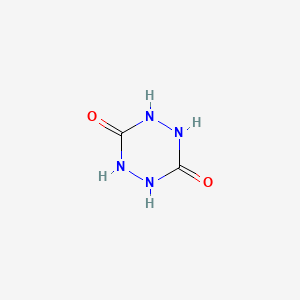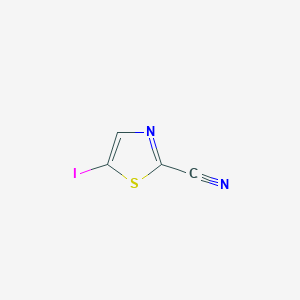
5-Iodothiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodothiazole-2-carbonitrile: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure It is characterized by the presence of an iodine atom at the 5th position and a cyano group at the 2nd position of the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothiazole-2-carbonitrile typically involves the iodination of thiazole-2-carbonitrile. One common method includes the reaction of thiazole-2-carbonitrile with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodothiazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The cyano group can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted thiazole-2-carbonitrile derivatives, while coupling reactions can produce complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodothiazole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting specific enzymes and receptors, making it a candidate for developing new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers are particularly interested in its ability to interact with biological targets at the molecular level.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the development of electronic components and coatings.
Mecanismo De Acción
The mechanism of action of 5-Iodothiazole-2-carbonitrile and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its derivatives may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The cyano group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Thiazole-2-carbonitrile: Lacks the iodine atom at the 5th position, resulting in different reactivity and applications.
5-Bromothiazole-2-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.
2-Aminothiazole: Contains an amino group instead of a cyano group, offering different pharmacological properties.
Uniqueness: 5-Iodothiazole-2-carbonitrile is unique due to the presence of both the iodine atom and the cyano group, which confer distinct electronic and steric properties
Propiedades
IUPAC Name |
5-iodo-1,3-thiazole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HIN2S/c5-3-2-7-4(1-6)8-3/h2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBDBJRGAPQAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HIN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

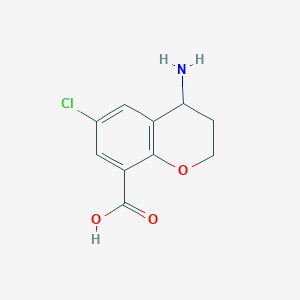






![2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole](/img/structure/B13105888.png)
![tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13105891.png)

